molecular formula C12H14O B14498032 3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol CAS No. 63113-13-3

3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol

Cat. No.: B14498032
CAS No.: 63113-13-3
M. Wt: 174.24 g/mol
InChI Key: AAPBPWQTPNDVJC-UHFFFAOYSA-N
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Description

3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol is a bicyclic compound that belongs to the class of naphthalene derivatives. . This compound is characterized by its unique chemical structure, which includes a fused ring system.

Preparation Methods

The synthesis of 3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol involves several steps. One common method is the reduction of 1,4-methanonaphthalene-1(2H)-carboxylic acid. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.

Chemical Reactions Analysis

3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Scientific Research Applications

3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds due to its unique structure.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, analgesic, and antitumor properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s analgesic properties could be attributed to its interaction with pain receptors and modulation of pain signaling pathways.

Comparison with Similar Compounds

3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol can be compared with other naphthalene derivatives such as:

    Tetralin: A similar bicyclic compound but lacks the carboxylic acid group.

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    1,2,3,4-Tetrahydronaphthalene: Another derivative with a fully saturated ring system.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for various applications.

Properties

CAS No.

63113-13-3

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-1-ol

InChI

InChI=1S/C12H14O/c13-12-7-5-9(6-8-12)10-3-1-2-4-11(10)12/h1-4,9,13H,5-8H2

InChI Key

AAPBPWQTPNDVJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C32)O

Origin of Product

United States

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